(E)-(2-Nitro-1-heptenyl)cyclohexane

Description

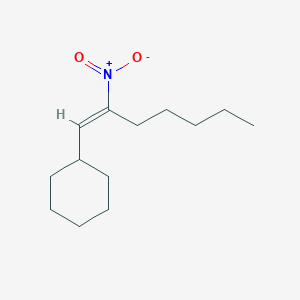

(E)-(2-Nitro-1-heptenyl)cyclohexane (CAS: 138668-20-9) is a nitroalkene-substituted cyclohexane derivative with the molecular formula C₁₃H₂₃NO₂ . Its structure features a cyclohexane ring attached to a trans-configurated (E) heptenyl chain bearing a nitro group at the second carbon (Figure 1). The compound’s unique combination of a rigid cyclohexane backbone, a conjugated nitroalkene moiety, and a long aliphatic chain imparts distinct physicochemical properties, including polarity, reactivity, and spectroscopic signatures.

Properties

CAS No. |

138668-20-9 |

|---|---|

Molecular Formula |

C41H60N10O10S |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

[(E)-2-nitrohept-1-enyl]cyclohexane |

InChI |

InChI=1S/C13H23NO2/c1-2-3-5-10-13(14(15)16)11-12-8-6-4-7-9-12/h11-12H,2-10H2,1H3/b13-11+ |

InChI Key |

KTLANCLSASGCKY-ACCUITESSA-N |

SMILES |

CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |

Isomeric SMILES |

CCCCC/C(=C\C1CCCCC1)/[N+](=O)[O-] |

Canonical SMILES |

CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |

Synonyms |

(E)-(2-Nitro-1-heptenyl)cyclohexane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogues

Several compounds share the molecular formula C₁₃H₂₃NO₂ but differ in functional groups and backbone structures (Table 1):

Key Differences :

- Polarity : The nitroalkene group in this compound increases polarity compared to the carbamate or ester derivatives, influencing solubility in polar solvents like cyclohexane:butyl acetate mixtures .

- Reactivity : The conjugated nitroalkene may undergo nucleophilic additions or cycloadditions, unlike the carbamate or ester analogues, which are prone to hydrolysis .

Cyclohexane Derivatives with Substituted Chains

Alkyl-Substituted Cyclohexanes

- 1-Ethyl-2-isopropylcyclohexane (C₁₁H₂₂): Lacks functional groups, exhibiting non-polar behavior and lower boiling points.

- NO₂ asymmetric stretches at ~1520 cm⁻¹ in the nitro compound) .

Key Comparison :

Reactivity and Stability

Oxidation and Thermal Decomposition

- Cyclohexane Oxidation : Cyclohexane derivatives typically form epoxides (e.g., 1,2-epoxycyclohexane) under oxidative conditions. However, the nitro group in this compound likely stabilizes the compound against auto-oxidation, as nitro groups are strong electron-withdrawing moieties .

- Ketone-Substituted Analogues: Compounds with cyclohexane-ketone substituents (e.g., ketamine-like structures) exhibit neutral losses of 57 Da in mass spectra due to ketone fragmentation, whereas the nitro compound shows NO₂-related losses (46 Da) .

Biodegradation

Physical and Spectroscopic Properties

Solubility and Extraction

- Solvent Compatibility : The compound’s polarity allows extraction via cyclohexane:butyl acetate mixtures, which are effective for polar nitroaromatics (up to O9 classes), unlike pure cyclohexane or n-hexane .

Spectroscopic Trends (Table 2)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.